molecular formula C26H28N4O2S2 B11453473 N-benzyl-2-[(4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

N-benzyl-2-[(4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

Cat. No.: B11453473
M. Wt: 492.7 g/mol
InChI Key: LXAIJYIHXVPCQG-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetracyclic core: This involves cyclization reactions that form the complex ring system.

    Introduction of the benzyl group: This is usually achieved through a nucleophilic substitution reaction.

    Attachment of the acetamide group: This step often involves amide bond formation using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzyl or acetamide groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-[(4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity. Its complex structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions suggests that it could be modified to enhance its activity or reduce its toxicity.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure and reactivity make it a versatile building block for the synthesis of polymers, catalysts, and other advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[(4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide: This compound is similar in structure but may have different substituents or functional groups.

    N-phenyl-2-[(4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide: This compound has a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring systems. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H28N4O2S2

Molecular Weight

492.7 g/mol

IUPAC Name

N-benzyl-2-[(4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H28N4O2S2/c1-15(2)21-18-12-32-26(3,4)10-17(18)20-22-23(34-24(20)30-21)25(29-14-28-22)33-13-19(31)27-11-16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3,(H,27,31)

InChI Key

LXAIJYIHXVPCQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)SCC(=O)NCC5=CC=CC=C5

Origin of Product

United States

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